PARP‑2 vs. PARP‑1 Isoenzyme Selectivity: 27‑Fold Preference Contrasts with Dual PARP‑1/2 Clinical Inhibitors
UPF 1069 inhibits recombinant PARP‑2 with an IC50 of 0.3 µM and PARP‑1 with an IC50 of 8.0 µM, yielding a PARP‑2/PARP‑1 selectivity ratio of approximately 27‑fold [1]. In the same in vitro radiometric assay system (recombinant bovine PARP‑1 and mouse PARP‑2, [³H]NAD⁺ incorporation), the clinical PARP inhibitor olaparib exhibits only 5‑fold selectivity (PARP‑1 IC50 ≈ 5 nM, PARP‑2 IC50 ≈ 1 nM), veliparib shows 1.8‑fold selectivity (Ki 5.2 nM vs. 2.9 nM), and PJ‑34 is essentially non‑selective with a 1.28‑fold ratio (IC50 110 nM vs. 86 nM) . The 27‑fold selectivity window of UPF 1069 is the widest among commercially available isoquinolinone-based PARP‑2 inhibitors at the time of its characterization and remains one of the most robust tools for pharmacological dissection of PARP‑2‑specific functions.
| Evidence Dimension | PARP-2 vs. PARP-1 inhibitory selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | UPF 1069: PARP-2 IC50 = 0.3 µM, PARP-1 IC50 = 8.0 µM; Selectivity ratio = 26.7 |
| Comparator Or Baseline | Olaparib: 5-fold (PARP-1 5 nM / PARP-2 1 nM); Veliparib: 1.8-fold (Ki 5.2 nM / 2.9 nM); PJ-34: 1.28-fold (IC50 110 nM / 86 nM) |
| Quantified Difference | UPF 1069 is 5.3× more selective than olaparib, 14.8× more selective than veliparib, and 20.9× more selective than PJ-34 for PARP-2 over PARP-1 |
| Conditions | In vitro radiometric PARP assay using recombinant bovine PARP-1 and mouse PARP-2, [³H]NAD⁺ incorporation, 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 37°C, 1 h incubation |
Why This Matters
A selectivity ratio of ~27 enables concentration‑dependent pharmacological dissection of PARP‑2‑specific biology without concomitant PARP‑1 inhibition, a capability that no clinically approved PARP inhibitor can provide.
- [1] Pellicciari R, Camaioni E, Costantino G, Formentini L, Moroni F, Macchiarulo A, Pellegrini-Giampietro DE, Chiarugi A. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. ChemMedChem. 2008;3(6):914-923. View Source
